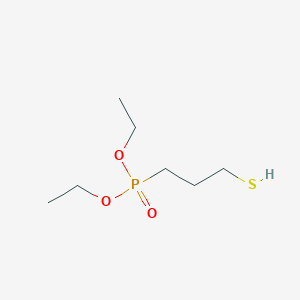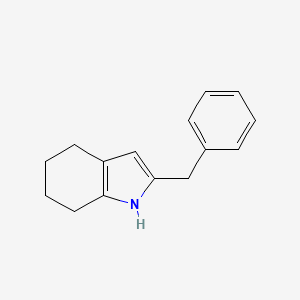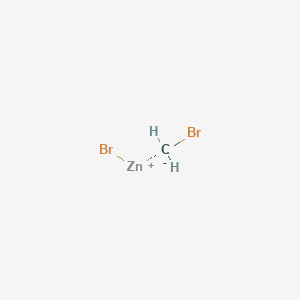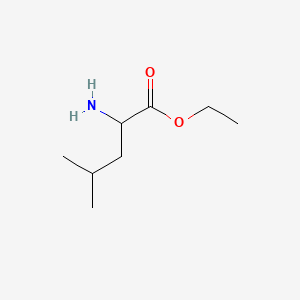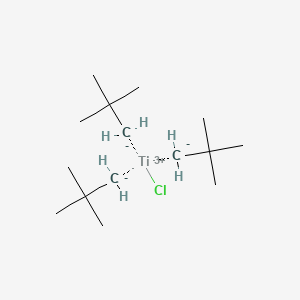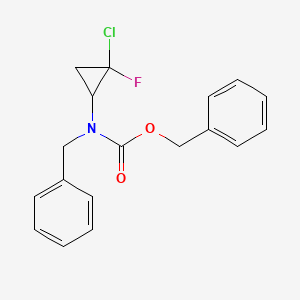![molecular formula C12H7F7O B6289357 {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene CAS No. 66463-33-0](/img/structure/B6289357.png)
{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene is a fluorinated organic compound characterized by the presence of a heptafluorocyclopentene ring attached to a benzene ring through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene typically involves the following steps:
Formation of Heptafluorocyclopentene: The starting material, heptafluorocyclopentene, can be synthesized through the fluorination of cyclopentene using elemental fluorine or other fluorinating agents under controlled conditions.
Methoxylation: The heptafluorocyclopentene is then reacted with methanol in the presence of a suitable catalyst to form the methoxy derivative.
Coupling with Benzene: The final step involves the coupling of the methoxy derivative with benzene. This can be achieved through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are the corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating mixture (nitric acid and sulfuric acid).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds, alkylated benzene derivatives.
Scientific Research Applications
{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene has several applications in scientific research:
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties. Its fluorinated structure imparts high thermal stability and resistance to chemical degradation.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and detection devices.
Catalysis: It is employed as a ligand in catalytic systems for various organic transformations, including cross-coupling reactions and polymerization processes.
Mechanism of Action
The mechanism of action of {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene depends on its application:
In Catalysis: The compound acts as a ligand, coordinating with metal centers to form active catalytic species that facilitate organic transformations.
In Pharmaceuticals: It interacts with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated moiety enhances the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}toluene: Similar structure with a methyl group on the benzene ring.
{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}phenol: Similar structure with a hydroxyl group on the benzene ring.
{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}aniline: Similar structure with an amino group on the benzene ring.
Uniqueness
The uniqueness of {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene lies in its combination of a highly fluorinated cyclopentene ring with a benzene ring, imparting distinct electronic properties and chemical reactivity. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific electronic characteristics.
Properties
IUPAC Name |
(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F7O/c13-8-9(20-6-7-4-2-1-3-5-7)11(16,17)12(18,19)10(8,14)15/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGYAUFVUEVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(C(C2(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578244 |
Source


|
| Record name | {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66463-33-0 |
Source


|
| Record name | {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


